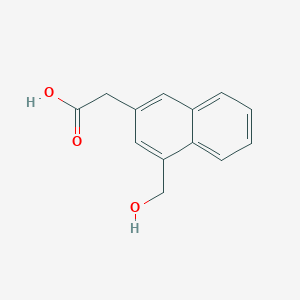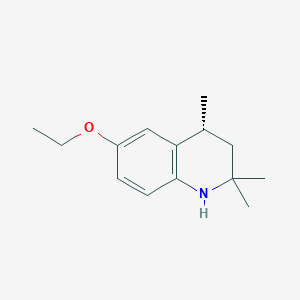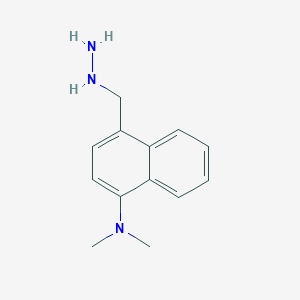
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a hydroxymethyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the hydroxymethyl and acetic acid groups.
Hydroxymethylation: Naphthalene is first hydroxymethylated using formaldehyde and a base, such as sodium hydroxide, to form 4-(Hydroxymethyl)naphthalene.
Acetic Acid Introduction: The hydroxymethylated naphthalene is then reacted with bromoacetic acid in the presence of a base, such as potassium carbonate, to introduce the acetic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-(Carboxy)naphthalen-2-yl)acetic acid.
Reduction: 2-(4-(Hydroxymethyl)naphthalen-2-yl)ethanol.
Substitution: 2-(4-(Substituted)naphthalen-2-yl)acetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying biological processes involving naphthalene derivatives.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene core can intercalate into hydrophobic regions of proteins and membranes, affecting their stability and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthylacetic acid: A compound with a similar structure but lacking the hydroxymethyl group.
4-(Hydroxymethyl)naphthalene: A compound with a similar structure but lacking the acetic acid group.
Naphthalene-2-carboxylic acid: A compound with a similar structure but with a carboxylic acid group instead of the acetic acid group.
Uniqueness
2-(4-(Hydroxymethyl)naphthalen-2-yl)acetic acid is unique due to the presence of both the hydroxymethyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds.
Propiedades
Fórmula molecular |
C13H12O3 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)naphthalen-2-yl]acetic acid |
InChI |
InChI=1S/C13H12O3/c14-8-11-6-9(7-13(15)16)5-10-3-1-2-4-12(10)11/h1-6,14H,7-8H2,(H,15,16) |
Clave InChI |
UFQDUVIUHQINLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2CO)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[(2-bromo-6-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11887791.png)


![4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11887818.png)
![(NZ)-N-[(2-ethoxynaphthalen-1-yl)methylidene]hydroxylamine](/img/structure/B11887823.png)


![2-Hydroxy-8,9-dihydro-6H-pyrido[2,1-B]quinazolin-11(7H)-one](/img/structure/B11887841.png)
![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)


![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)

